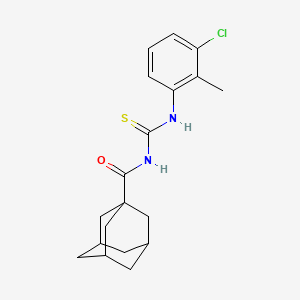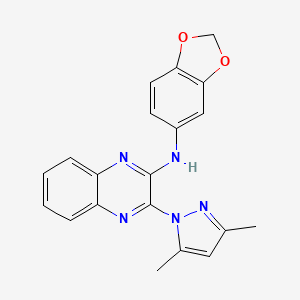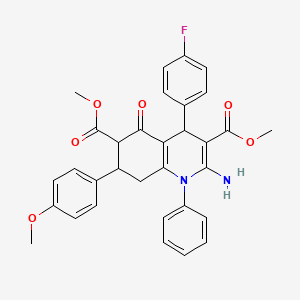![molecular formula C19H14N4O7 B11073222 3-({[(4-Hydroxy-6-phenylpyrimidin-2-yl)oxy]acetyl}amino)-5-nitrobenzoic acid](/img/structure/B11073222.png)
3-({[(4-Hydroxy-6-phenylpyrimidin-2-yl)oxy]acetyl}amino)-5-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({2-[(4-HYDROXY-6-PHENYL-2-PYRIMIDINYL)OXY]ACETYL}AMINO)-5-NITROBENZOIC ACID is a complex organic compound that features a pyrimidine ring, a nitrobenzene moiety, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({2-[(4-HYDROXY-6-PHENYL-2-PYRIMIDINYL)OXY]ACETYL}AMINO)-5-NITROBENZOIC ACID typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Hydroxy and Phenyl Groups: The hydroxy and phenyl groups are introduced via electrophilic aromatic substitution reactions.
Formation of the Nitrobenzene Moiety: The nitro group is introduced through nitration of a benzene derivative.
Amide Bond Formation: The final step involves the formation of the amide bond through a coupling reaction between the pyrimidine derivative and the nitrobenzene derivative, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-({2-[(4-HYDROXY-6-PHENYL-2-PYRIMIDINYL)OXY]ACETYL}AMINO)-5-NITROBENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure.
Substitution: Halogenation using bromine in acetic acid.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-({2-[(4-HYDROXY-6-PHENYL-2-PYRIMIDINYL)OXY]ACETYL}AMINO)-5-NITROBENZOIC ACID has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.
Biological Studies: The compound can be used to study enzyme interactions and inhibition, particularly those involving pyrimidine metabolism.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-({2-[(4-HYDROXY-6-PHENYL-2-PYRIMIDINYL)OXY]ACETYL}AMINO)-5-NITROBENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate enzyme activity. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species and subsequent cellular effects.
Comparison with Similar Compounds
Similar Compounds
- **4-HYDROXY-6-PHENYL-2-PYRIMIDINYL)OXY]ACETYL}AMINO)-5-NITROBENZOIC ACID
- **2-[(4-HYDROXY-6-PHENYL-2-PYRIMIDINYL)OXY]ACETYL}AMINO)-5-NITROBENZOIC ACID
Uniqueness
3-({2-[(4-HYDROXY-6-PHENYL-2-PYRIMIDINYL)OXY]ACETYL}AMINO)-5-NITROBENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C19H14N4O7 |
|---|---|
Molecular Weight |
410.3 g/mol |
IUPAC Name |
3-nitro-5-[[2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)oxy]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C19H14N4O7/c24-16-9-15(11-4-2-1-3-5-11)21-19(22-16)30-10-17(25)20-13-6-12(18(26)27)7-14(8-13)23(28)29/h1-9H,10H2,(H,20,25)(H,26,27)(H,21,22,24) |
InChI Key |
XQADIMWKRKKESV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)OCC(=O)NC3=CC(=CC(=C3)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-1-[2-(pyridin-3-yl)piperidin-1-yl]oct-2-yn-4-ol](/img/structure/B11073140.png)
![Furo[3,2-a]phenazine-2-carboxylic acid, 4,5-dihydro-1,5,5-trimethyl-, methyl ester](/img/structure/B11073143.png)

![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]pyridine-3-carboxamide](/img/structure/B11073159.png)

![Ethyl 4-[3-(4-fluorophenyl)-4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl]benzoate](/img/structure/B11073176.png)
![4-{8-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl}benzoic acid](/img/structure/B11073178.png)

![methyl 4-({[(2Z)-3-cyclopropyl-2-(cyclopropylimino)-4-oxo-3,4-dihydro-2H-1,3-thiazin-6-yl]carbonyl}amino)benzoate](/img/structure/B11073189.png)

![Benzyl 4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B11073207.png)

![6-[4-(difluoromethoxy)phenyl]-3-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11073215.png)

